molecular formula C19H24N6O2S B2638830 2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide CAS No. 877158-47-9

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide

Cat. No. B2638830
CAS RN: 877158-47-9
M. Wt: 400.5
InChI Key: ILCUYDZANDCUND-UHFFFAOYSA-N
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Description

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide is a useful research compound. Its molecular formula is C19H24N6O2S and its molecular weight is 400.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of compounds related to the specified chemical structure, including interactions with metal ions like gold (III) and nickel (II), have been explored. For instance, a study on gold (III) and nickel (II) complexes derived from a tetrazole-triazole compound demonstrated potential anticancer activity against a breast cancer cell line (MCF-7) (Ghani & Alabdali, 2022).

Antimicrobial and Antiviral Activities

  • Research has been conducted on the antimicrobial and antiviral activities of 1,2,4-triazole derivatives. For example, some compounds have shown potential in inhibiting viral replication and possessing antimicrobial properties against various microorganisms (Wujec et al., 2011), (Bektaş et al., 2007).

Anti-Cancer Activity

  • The anti-cancer activities of related compounds have been explored, with some showing cytotoxic effects on cancer cell lines, indicating potential for further research into their applications in cancer treatment (Ghani & Alabdali, 2022).

Enzyme Inhibition

  • These compounds have also been investigated for their enzyme inhibitory activities, which can have implications in developing treatments for various diseases. Studies have looked into their potential to inhibit enzymes like carbonic anhydrase and cholinesterase, providing insight into their therapeutic potential (Virk et al., 2018).

Structural and Molecular Analysis

  • Detailed structural and molecular analyses of these compounds have contributed to understanding their potential applications. This includes investigations into their synthesis, molecular docking, and evaluation of their activities against various biological targets, helping to delineate their mechanisms of action and optimize their effectiveness (Virk et al., 2018).

properties

IUPAC Name

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2S/c1-27-15-7-5-14(6-8-15)11-16-23-24-18(25(16)21)28-12-17(26)22-19(13-20)9-3-2-4-10-19/h5-8H,2-4,9-12,21H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCUYDZANDCUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide

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